4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a fluorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine typically involves the condensation of 4-fluoroaniline with 2,4-pentanedione under acidic conditions to form the intermediate 4-(4-fluorophenyl)-5,6-dimethylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially yielding partially or fully reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-ol or 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-one.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of 4-(4-substituted phenyl)-5,6-dimethylpyrimidin-2-amine derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleophilic sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-ol
- 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-one
- 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-thiol
Uniqueness
4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
913322-60-8 |
---|---|
Molecular Formula |
C12H12FN3 |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12FN3/c1-7-8(2)15-12(14)16-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
TWKKOZIKIPZHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C2=CC=C(C=C2)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.